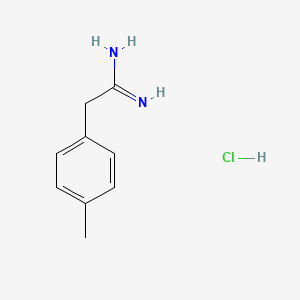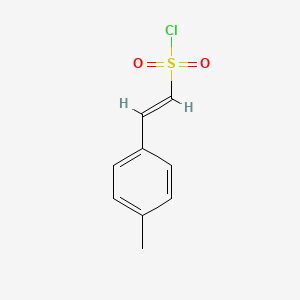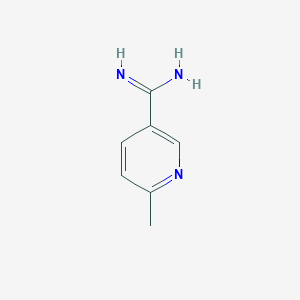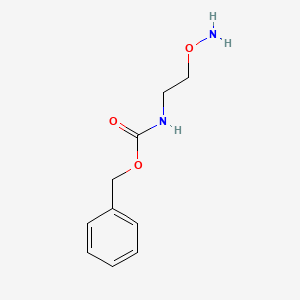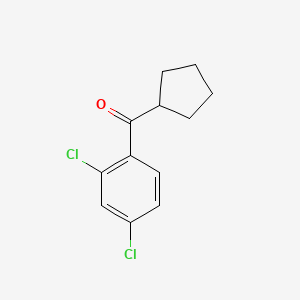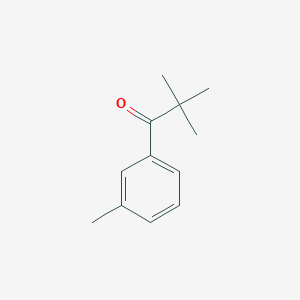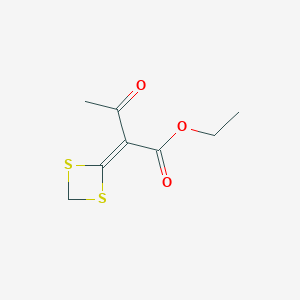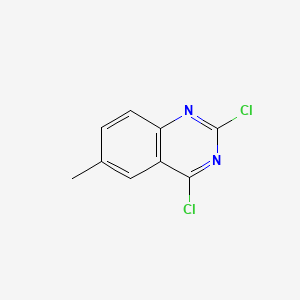
磺胺嘧啶钠
描述
科学研究应用
Ophthalmological Applications
Sodium Sulfapyridazine has been used in the development of ophthalmological films . These films are designed for use in the eyes and require precise methods of analysis to ensure their safety and effectiveness .
Conservant Additive in Eyedrops
Sodium Sulfapyridazine is suggested for use as a conservant additive in eyedrops . This means it helps to preserve the other ingredients in the eyedrops and prevent them from deteriorating over time .
Quantitative Monitoring in Eyedrops
Due to the strict requirements posed on the quality of ophthalmologic preparations, thorough quantitative monitoring of all eyedrop components, including Sodium Sulfapyridazine, is necessary .
作用机制
属性
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N4O3S.Na/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFIJKKXUZOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium sulfapyridazine | |
CAS RN |
2577-32-4 | |
| Record name | Sulfamethoxypyridazine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium N-(6-methoxypyridazin-3-yl)sulphanilamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFAPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ24M7728K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sodium Sulfapyridazine primarily used for in research?
A1: Sodium Sulfapyridazine is a sulfonamide antibiotic investigated for its potential in treating bacterial infections, particularly bacterial conjunctivitis [, , ].
Q2: How does Sodium Sulfapyridazine work against bacteria?
A2: While the provided research doesn't delve into the specific mechanism of action for Sodium Sulfapyridazine, sulfonamides generally work by competitively inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis []. This inhibition disrupts the formation of essential nucleic acids in bacteria, ultimately leading to their demise.
Q3: How does the addition of aubazidan impact Sodium Sulfapyridazine ophthalmic solutions?
A4: Aubazidan, a microbial polysaccharide, has been shown to prolong the action and stability of Sodium Sulfapyridazine in ophthalmic drops [, ]. It achieves this by extending the drug's presence in the anterior eye tissues, similar to synthetic polymers like polyacrylamide and polyvinyl alcohol [, ].
Q4: What is the recommended concentration of Sodium Sulfapyridazine and aubazidan in ophthalmic solutions?
A5: Studies suggest that a 10% concentration of Sodium Sulfapyridazine with 0.2-0.5% aubazidan shows promise for preventing and treating bacterial conjunctivitis [, ].
Q5: Are there any concerns regarding the stability of Sodium Sulfapyridazine ophthalmic solutions?
A6: Research indicates that Sodium Sulfapyridazine ophthalmic drops containing 0.5% aubazidan maintain stability for up to 24 months regarding color, transparency, viscosity, pH, and drug content when stored in vials [, ].
Q6: Have there been any studies on the pharmacokinetics of Sodium Sulfapyridazine?
A7: Yes, studies have investigated the absorption, circulation duration, and elimination of Sodium Sulfapyridazine following different administration routes [, ]. Additionally, research has explored the pharmacokinetics of ophthalmic ointments combining hydrocortisone acetate and Sodium Sulfapyridazine [, ].
Q7: Are there any known analytical methods for quantifying Sodium Sulfapyridazine?
A8: Methods have been developed to quantify Sodium Sulfapyridazine in various formulations. For instance, there are techniques for determining Sodium Sulfapyridazine and hydrocortisone acetate concentrations in eye ointments [, ]. Furthermore, research has focused on quantifying stabilizing components within Sodium Sulfapyridazine eyedrops [].
Q8: Has Sodium Sulfapyridazine been compared to other antibiotics for the treatment of specific infections?
A9: Studies have compared the in ovo effectiveness of Sodium Sulfapyridazine to antibiotics like tetracyclines, penicillin, ampicillin, kanamycin, and streptomycin against Halprowia and Chlamydia [, ]. Results showed varying sensitivity profiles among the tested drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



